1-(2-((3-甲基-1,2,4-噁二唑-5-基)甲基)苯基)-3-苯乙基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-phenethylurea” appears to contain a 1,2,4-oxadiazole ring, which is a heterocyclic compound . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring in the compound can form intramolecular hydrogen bonding . This could potentially influence the compound’s reactivity and stability.Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups present. For example, the presence of the 1,2,4-oxadiazole ring could influence the compound’s reactivity, stability, and solubility .科学研究应用
合成和介晶行为
与 1-(2-((3-甲基-1,2,4-恶二唑-5-基)甲基)苯基)-3-苯乙基脲相关的衍生物研究涉及各种介晶相的化合物的合成和表征。一项研究证明了 1,3,4-恶二唑衍生物的合成,揭示了它们在形成胆固醇型和向列/近晶 A 介晶相中的潜力,分别以宽和窄的介晶温度范围为特征。它们的致发光特性,包括强吸收带和强蓝光荧光发射,突出了它们在材料科学中的应用,特别是在发光材料和液晶显示器的开发中 (Han, Wang, Zhang, & Zhu, 2010)。
抗菌特性
另一个重要的应用领域是抗菌剂的开发。含 1,3,4-恶二唑部分的衍生物已被合成,并显示出对革兰氏阳性菌(如金黄色葡萄球菌和蜡样芽孢杆菌)表现出有效的抗菌活性。这些发现表明 1,3,4-恶二唑衍生物在制药工业中开发新的抗菌化合物方面具有潜力 (Kakanejadifard 等,2013)。
抗癌和凋亡诱导
此外,1,3,4-恶二唑衍生物因其抗癌特性而受到探索。发现一种特定的衍生物可以诱导癌细胞系凋亡,证明了其作为新型抗癌剂的潜力。通过基于半胱天冬酶和细胞的高通量筛选,该化合物对乳腺癌和结直肠癌细胞系表现出活性,表明 1,3,4-恶二唑衍生物在癌症治疗中的治疗潜力 (Zhang 等,2005)。
抗菌和抗真菌评估
从苯丙酰肼衍生的新型恶二唑的抗菌和抗真菌评估表明,这些化合物对金黄色葡萄球菌和铜绿假单胞菌等细菌菌株具有显着的活性。这项研究强调了 1,3,4-恶二唑衍生物在开发新的抗菌和抗真菌剂方面的潜力,为对抗耐药菌株做出了贡献 (Fuloria 等,2009)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-21-18(25-23-14)13-16-9-5-6-10-17(16)22-19(24)20-12-11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLALBYSTIBROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。